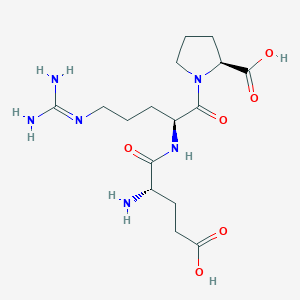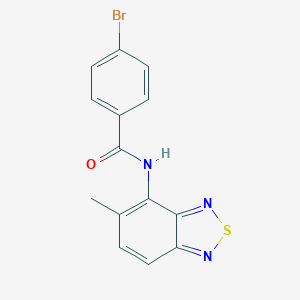![molecular formula C23H18N2O4 B238750 N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It acts by inhibiting the activity of protein kinase BTK, which is involved in the signaling pathways that promote the growth and survival of cancer cells.
Mécanisme D'action
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide acts by inhibiting the activity of protein kinase BTK, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are necessary for cancer cell survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, suppression of downstream signaling pathways, induction of apoptosis, and inhibition of cancer cell proliferation and survival. This compound has also been shown to enhance the efficacy of other anti-cancer therapies, such as chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide for lab experiments is its specificity for BTK, which allows for the selective inhibition of this target without affecting other signaling pathways. This makes this compound a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for further research on N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as immunotherapy or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and treatment strategies. Finally, further research is needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis method of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthol, followed by the reaction of 2-acetylnaphthol with 4-aminobenzophenone to form 3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. The final product is purified by column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of various hematologic malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, this compound has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the efficacy of other anti-cancer therapies. This compound is currently being evaluated in clinical trials for the treatment of these and other types of cancer.
Propriétés
Formule moléculaire |
C23H18N2O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[3-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18N2O4/c26-22(15-29-20-11-10-16-5-1-2-6-17(16)13-20)24-18-7-3-8-19(14-18)25-23(27)21-9-4-12-28-21/h1-14H,15H2,(H,24,26)(H,25,27) |
Clé InChI |
IEQZOGHYZDJHIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)